

analytical methods for 3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehyde characterization

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Compound of Interest

Compound Name:	3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehyde
CAS No.:	351365-97-4
Cat. No.:	B410876

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Executive Summary

This guide details the analytical protocols for the structural confirmation and purity assessment of **3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehyde** (CAS: 329222-87-9). As a functionalized benzaldehyde derivative containing both an ether linkage and an aryl bromide, this compound serves as a high-value intermediate in the synthesis of biaryl pharmaceuticals via Suzuki-Miyaura coupling and reductive amination pathways.

The protocols below prioritize Reverse-Phase HPLC (RP-HPLC) for quantitative purity and NMR/MS for structural elucidation. Special attention is given to the detection of likely synthetic impurities, specifically unreacted 4-bromophenol and hydrolysis byproducts.

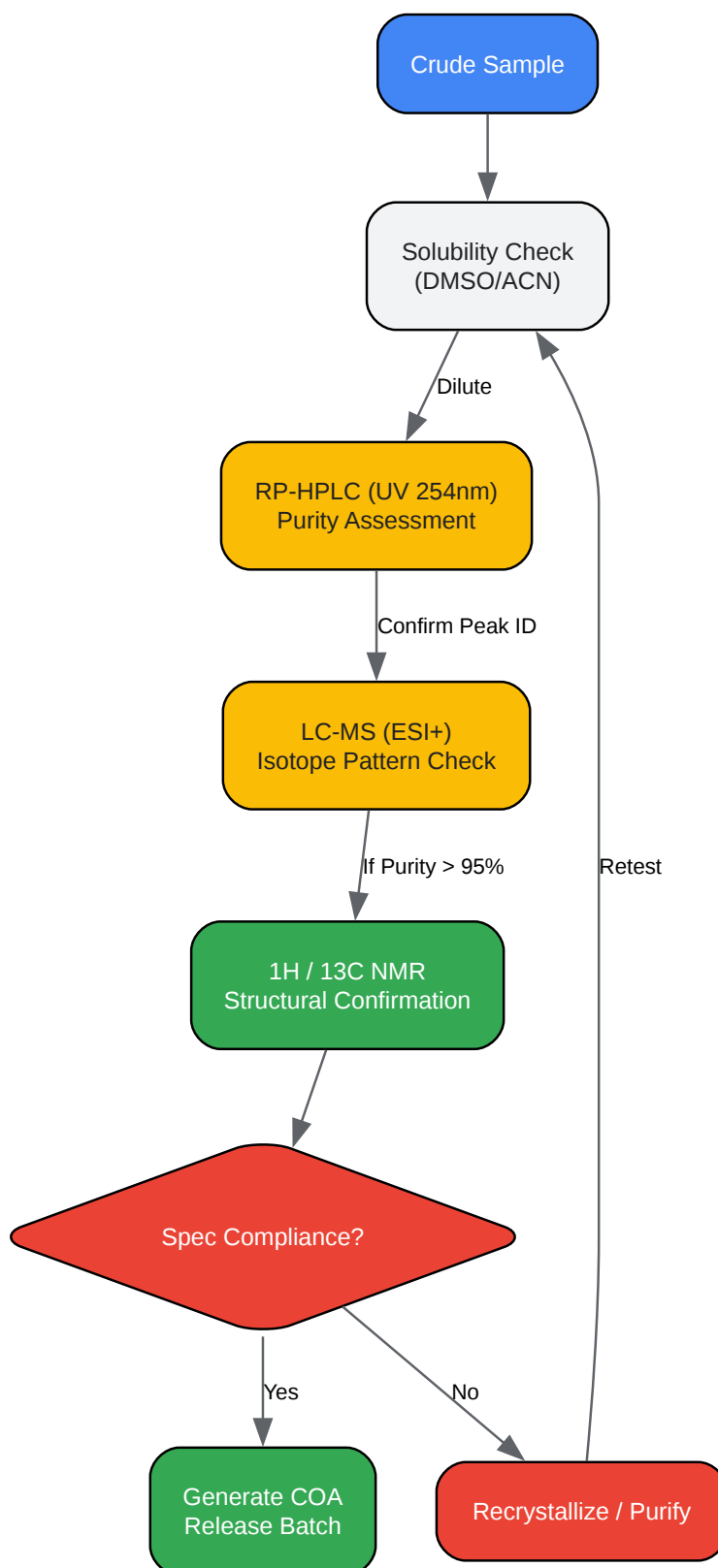
Chemical Identity & Physicochemical Profile

Before method development, the physicochemical properties must be understood to select appropriate solvents and columns.

Property	Value / Description
Chemical Name	3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehyde
CAS Number	329222-87-9
Molecular Formula	C ₁₅ H ₁₃ BrO ₃
Molecular Weight	321.17 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO, Chloroform, Acetonitrile; Insoluble in Water
LogP (Predicted)	~3.8 (Moderately Lipophilic)
Key Functional Groups	Aldehyde (-CHO), Aryl Bromide (Ar-Br), Ether (-O-), Methoxy (-OCH ₃)

Analytical Workflow Strategy

The characterization logic follows a "Identity-Purity-Potency" framework. The following diagram illustrates the decision matrix for releasing a batch of this intermediate.



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Figure 1: Analytical workflow for the qualification of **3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehyde**.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and detect process impurities (e.g., 4-bromophenol). Rationale: The molecule is moderately lipophilic (LogP ~3.8). A C18 column with a generic gradient is ideal. Acidic modification is used to suppress ionization of any residual phenolic impurities, sharpening their peaks.

Instrument Parameters

- System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
- Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 μ m) or equivalent.
- Column Temp: 30°C.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 5 μ L.
- Detection: Diode Array Detector (DAD).^[1]
 - Channel A: 254 nm (Aromatic core - universal).
 - Channel B: 280 nm (Aldehyde specificity).
 - Spectrum Scan: 190–400 nm.

Mobile Phase & Gradient

- Solvent A: 0.1% Formic Acid in Water (Milli-Q).
- Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

Time (min)	% Solvent A	% Solvent B	Description
0.00	90	10	Equilibration
2.00	90	10	Isocratic Hold
15.00	5	95	Linear Gradient
20.00	5	95	Wash
20.10	90	10	Re-equilibration
25.00	90	10	End

Sample Preparation

- Stock Solution: Dissolve 10 mg of sample in 10 mL Acetonitrile (1 mg/mL). Sonicate for 5 mins.
- Working Solution: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach 0.1 mg/mL. Filter through 0.22 µm PTFE filter.

System Suitability Criteria (SST)

- Tailing Factor: 0.8 – 1.5.
- Theoretical Plates: > 5000.
- Retention Time Precision: RSD < 0.5% (n=5 injections).

Protocol B: Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and verify the presence of Bromine. Rationale: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a near 1:1 ratio. This creates a distinct "doublet" pattern in the mass spectrum separated by 2 Da.

Methodology

- Ionization: Electrospray Ionization (ESI) in Positive Mode.
- Scan Range: 100 – 600 m/z.

- Target Ions:
 - $[M+H]^+$: Expected at 321.0 and 323.0 m/z.
 - $[M+Na]^+$: Expected at 343.0 and 345.0 m/z.

Interpretation Guide

- Isotope Pattern: You must observe two peaks of approximately equal intensity separated by 2 mass units.
 - If the peak at 321 is significantly higher than 323, the sample may be contaminated with a non-brominated analog (e.g., chlorophenoxy derivative, though unlikely unless chlorinated solvents were reactive).
 - Adducts: Aldehydes often form hemiacetals in methanol; use Acetonitrile as the solvent to avoid confusing $[M+MeOH+H]^+$ peaks.

Protocol C: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation. Solvent: DMSO- d_6 (Preferred for solubility) or $CDCl_3$.

1H NMR (400 MHz, DMSO- d_6) Prediction & Assignment

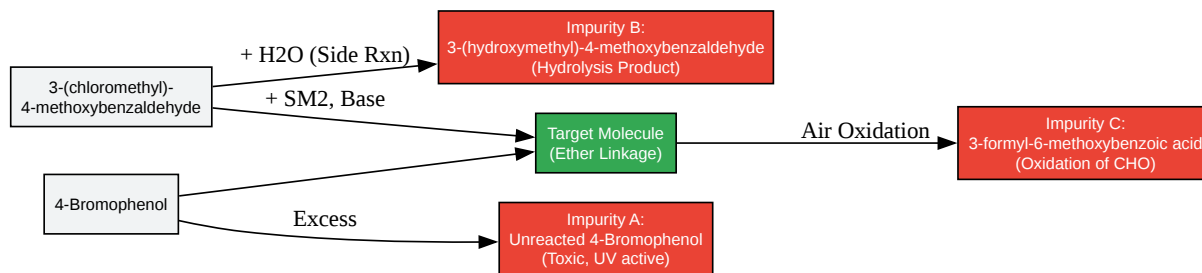
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
10.20	Singlet (s)	1H	CHO (Aldehyde)	Highly deshielded carbonyl proton.
7.80 – 7.40	Multiplets	~5H	Ar-H (Benzaldehyde ring + Phenoxy)	Overlapping aromatic region.
6.90 – 7.00	Doublet (d)	2H	Ar-H (Phenoxy ortho to O)	Upfield due to electron-donating oxygen.
5.15	Singlet (s)	2H	Ar-CH ₂ -O-	Benzylic methylene. Key connectivity linker.
3.92	Singlet (s)	3H	-OCH ₃	Methoxy group on the benzaldehyde core.

Critical Check:

- The singlet at ~5.15 ppm is the diagnostic peak for the ether linkage. If this appears as a doublet or shifts significantly, check for hydrolysis of the ether (cleavage).
- The aldehyde proton at ~10.2 ppm confirms the oxidation state. If missing, the aldehyde may have oxidized to a carboxylic acid (broad singlet ~12 ppm).

Impurity Profiling Logic

Understanding the synthesis allows for targeted impurity tracking. The likely synthesis involves the nucleophilic substitution of 3-(chloromethyl)-4-methoxybenzaldehyde with 4-bromophenol.



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Figure 2: Origin of potential impurities. Impurity A and B are the most critical to monitor by HPLC.

- Impurity A (4-Bromophenol): Elutes earlier than the target. Monitor at 280 nm.
- Impurity B (Hydrolysis): Very polar. Elutes near the void volume (dead time) in Reverse Phase.

References

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Sources

- [1. researchgate.net \[researchgate.net\]](#)
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